2,6-Difluoro-4-methoxybenzyl alcohol
Overview
Description
“2,6-Difluoro-4-methoxybenzyl alcohol” is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
. This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule .
Scientific Research Applications
Bromination and Reactivity Studies
One area of research involves the bromination of derivatives similar to 2,6-Difluoro-4-methoxybenzyl alcohol, such as 2,6-dimethyl-4-methoxybenzyl alcohols. Studies have investigated the effects of different substituents on the benzyl position and how these influence the bromination products (Nakatani et al., 1984).
Protection of Alcohols and Carboxylic Acids
Derivatives of this compound have been utilized in the protection of alcohols and carboxylic acids, demonstrating efficiency in reactions under specific conditions (Kurosu & Li, 2009).
Photocatalytic Oxidation Studies
Research on photocatalytic oxidation, using compounds like 4-methoxybenzyl alcohol, a close derivative, sheds light on the potential of this compound in similar applications. These studies focus on the conversion of such alcohols into aldehydes under specific light conditions, indicating potential for environmental and synthetic applications (Higashimoto et al., 2009).
Methods for Protecting Group Removal
The removal of protecting groups, like methoxybenzyl groups, in alcohols, is another area where related compounds are studied. This process is important in synthetic chemistry for the selective protection and deprotection of functional groups (Oikawa, Yoshioka, & Yonemitsu, 1982).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as alcohols and benzyl alcohols are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Alcohols generally interact with their targets through hydrogen bonding, hydrophobic interactions, and van der waals forces . The presence of the difluoro and methoxy groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its selectivity .
Biochemical Pathways
Benzyl alcohols and similar compounds are known to participate in various biochemical reactions, including oxidation and reduction reactions, and can act as substrates for enzymes such as alcohol dehydrogenases .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Similar compounds can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2,6-Difluoro-4-methoxybenzyl alcohol can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For example, the compound’s reactivity and stability may be affected by the pH of the environment, while its absorption and distribution could be influenced by the temperature and the presence of other compounds .
Properties
IUPAC Name |
(2,6-difluoro-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCOOQYMRMQAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395733 | |
Record name | 2,6-Difluoro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-27-5 | |
Record name | 2,6-Difluoro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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